trans-Hydroxy Praziquantel
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Hydroxy Praziquantel typically involves the modification of praziquantelThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
trans-Hydroxy Praziquantel undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
trans-Hydroxy Praziquantel has several scientific research applications:
Mechanism of Action
The mechanism of action of trans-Hydroxy Praziquantel involves its interaction with parasitic cell membranes. It is believed to disrupt calcium ion channels, leading to paralysis and death of the parasite . The molecular targets include voltage-gated calcium channels and other membrane proteins involved in ion transport .
Comparison with Similar Compounds
Similar Compounds
Praziquantel: The parent compound, widely used as an antiparasitic drug.
Praziquantel-3-arylidene derivatives: Modified derivatives with potential enhanced antiparasitic activity.
Praziquantel-Mannich bases: Another class of derivatives with promising antiparasitic properties.
Uniqueness
trans-Hydroxy Praziquantel is unique due to its specific hydroxyl modification, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, praziquantel . This uniqueness makes it a valuable compound for further research and development in antiparasitic therapies .
Properties
IUPAC Name |
2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c22-15-7-5-14(6-8-15)19(24)20-11-17-16-4-2-1-3-13(16)9-10-21(17)18(23)12-20/h1-4,14-15,17,22H,5-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTGUGBZQBTMHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928822, DTXSID901114356 | |
Record name | 2-(4-Hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10928822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,6,7,11b-Hexahydro-2-[(trans-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901114356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60743-58-0, 134924-68-8, 134924-71-3 | |
Record name | 4-Hydroxypraziquantel | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060743580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-Pyrazino(2,1-a)isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro-2-((cis-4-hydroxycyclohexyl)carbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134924688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-Pyrazino(2,1-a)isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro-2-((trans-4-hydroxycyclohexyl)carbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134924713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10928822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,6,7,11b-Hexahydro-2-[(trans-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901114356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXYCYCLOHEXYLCARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S76ZX3N3LF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.